molecular formula C9H15O4P B14258046 Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate CAS No. 169230-19-7

Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate

Cat. No.: B14258046
CAS No.: 169230-19-7
M. Wt: 218.19 g/mol
InChI Key: FWQARZAPLNNDFU-UHFFFAOYSA-N
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Description

Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of both hydroxyl and phosphonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyne precursor under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or hydrogen gas.

    Substitution: Bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted phosphonates.

Scientific Research Applications

Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. The hydroxyl and alkyne groups also contribute to its reactivity and binding affinity with biological targets .

Comparison with Similar Compounds

  • Diethyl phosphonate
  • Diethyl (iodoethynyl)phosphonate
  • Diethyl (2-hydroxyethyl)phosphonate

Comparison: Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate is unique due to the presence of both hydroxyl and alkyne groups, which provide additional reactivity compared to other phosphonates. This compound’s ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various research fields .

Properties

CAS No.

169230-19-7

Molecular Formula

C9H15O4P

Molecular Weight

218.19 g/mol

IUPAC Name

5-diethoxyphosphorylpent-4-en-2-yn-1-ol

InChI

InChI=1S/C9H15O4P/c1-3-12-14(11,13-4-2)9-7-5-6-8-10/h7,9-10H,3-4,8H2,1-2H3

InChI Key

FWQARZAPLNNDFU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=CC#CCO)OCC

Origin of Product

United States

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